molecular formula C25H20N4O2 B2455587 1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900266-10-6

1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2455587
CAS RN: 900266-10-6
M. Wt: 408.461
InChI Key: HMEDGAPXPKVDAI-UHFFFAOYSA-N
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Description

The compound “1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the complexes all show prominent UV-visible absorption bands between 350 and 450 nm assigned to transitions of 1 MLCT character . Additionally, the metal d-orbitals are destabilized through a π-donor contribution from the triazole rings .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the oxidation processes are cathodically shifted relative to those of related hexatriazole donor-based complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, none of the homoleptic complexes are emissive in room temperature fluid solutions, but Os is emissive at 77 K in an EtOH/MeOH glass (λmax 472 nm) .

Scientific Research Applications

Antimicrobial Activity

The search for novel antimicrobial agents remains crucial due to the emergence of multidrug-resistant pathogens. Pyrimidine derivatives have demonstrated promising antimicrobial properties . Researchers have synthesized various pyrimidine-based compounds and evaluated their efficacy against bacterial and fungal strains. Investigating the antimicrobial potential of our compound could provide insights into its use as an antimicrobial agent.

Anti-Inflammatory and Analgesic Properties

Indole derivatives, which share structural similarities with our compound, have been studied for their anti-inflammatory and analgesic activities . Given the benzyl and pyrimidine components in our compound, it’s worth exploring its potential as an anti-inflammatory and pain-relieving agent. Understanding its mechanism of action could contribute to drug development in these therapeutic areas.

CDK4/6 Inhibition for Breast Cancer Treatment

Our compound’s pyrimidine and benzyl moieties resemble those found in ribociclib and palbociclib, selective CDK4/6 inhibitors used in breast cancer therapy . Investigating whether our compound exhibits similar CDK4/6 inhibitory activity could open new avenues for cancer treatment. CDK inhibitors play a crucial role in halting cell cycle progression, making them valuable targets in oncology research.

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously, thereby offering various types of binding to the target enzyme .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, some compounds showed anti-inflammatory and analgesic activities along with an ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

properties

IUPAC Name

6-benzyl-N-(3-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-17-8-7-11-19(14-17)26-24(30)21-15-20-23(29(21)16-18-9-3-2-4-10-18)27-22-12-5-6-13-28(22)25(20)31/h2-15H,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEDGAPXPKVDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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